2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid
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Overview
Description
2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-nitroaniline with methyl isocyanate, followed by reduction and cyclization to form the benzimidazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amino derivatives. Substitution reactions can introduce different functional groups, leading to a diverse array of benzimidazole derivatives .
Scientific Research Applications
2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying enzyme interactions and protein binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methylbenzimidazole-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-1-methylbenzimidazole-5-carboxylic acid: Lacks the amino group, which can influence its chemical properties and interactions.
2-Amino-1-methylbenzimidazole: Lacks both the carboxylic acid and bromine groups, resulting in different chemical behavior.
Uniqueness
2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
2-amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-7-5(10)2-4(8(14)15)3-6(7)12-9(13)11/h2-3H,1H3,(H2,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWLRUVIZQIWDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(=O)O)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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